molecular formula C₂₄H₃₁NO₁₂ B1139946 4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside CAS No. 383160-13-2

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Cat. No.: B1139946
CAS No.: 383160-13-2
M. Wt: 525.5
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Description

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it valuable in various assays and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methylumbelliferone and appropriate sugar derivatives.

    Glycosylation: The key step involves glycosylation, where the sugar moiety is attached to the 4-methylumbelliferone. This is often achieved using glycosyl donors and acceptors under acidic or basic conditions.

    Acetylation: The amino group is acetylated to form the 2-acetamido group.

    Fucosylation: The final step involves the addition of the fucose moiety to the glucopyranoside.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:

    Optimization of Reaction Conditions: Ensuring high yield and purity.

    Use of Catalysts: To speed up the reactions and improve efficiency.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside undergoes several types of reactions:

    Hydrolysis: Enzymatic cleavage by specific glycosidases releases 4-methylumbelliferone, which fluoresces under UV light.

    Oxidation and Reduction: These reactions can modify the functional groups, although they are less common in practical applications.

Common Reagents and Conditions

    Enzymes: Glycosidases are commonly used to cleave the glycosidic bonds.

    Buffers: To maintain the pH during enzymatic reactions.

    Solvents: Aqueous solutions or organic solvents depending on the reaction requirements.

Major Products

The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is highly fluorescent and easily detectable.

Scientific Research Applications

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is widely used in scientific research:

    Biochemical Assays: Used as a substrate in enzyme assays to study glycosidase activity.

    Diagnostic Tools: Employed in diagnostic kits for detecting enzyme deficiencies or activities.

    Medical Research: Helps in studying metabolic pathways and disease mechanisms involving glycosidases.

    Industrial Applications: Used in quality control processes in the pharmaceutical and biotechnology industries.

Mechanism of Action

The compound acts as a substrate for specific glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the glycosidases that recognize and cleave the glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl b-D-glucopyranoside
  • 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside
  • 4-Methylumbelliferyl a-L-fucopyranoside

Uniqueness

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is unique due to its specific structure, which allows it to be cleaved by a particular set of glycosidases. This specificity makes it a valuable tool in studying these enzymes and their roles in various biological processes.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15+,17+,18+,19+,20+,21-,22+,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMNJSPCSQJCY-GJWSQKBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106010
Record name 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383160-13-2
Record name 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383160-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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